2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-
Description
Systematic IUPAC Nomenclature and CAS Registry Numbers
2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy- represents a complex organic compound featuring a naphthalene backbone with specific functional groups attached at strategic positions. This compound is primarily identified by its CAS Registry Number 52238-94-5, which serves as a unique identifier in chemical databases worldwide. The molecular formula for this compound is C18H10ClF3N2O3, with a calculated molecular weight of 394.73 g/mol.
The systematic IUPAC nomenclature provides a standardized way to describe the structural arrangement of atoms within this molecule. Alternative IUPAC representations include 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-2-naphthalenecarboxylic acid and 4-((2-chloro-5-(trifluoromethyl)phenyl)azo)-3-hydroxy-2-naphthoic acid, which highlight the presence of an azo linkage (-N=N-) connecting the naphthalene and substituted phenyl moieties.
The compound is also registered in various chemical databases with specific identifiers. These include the EPA CompTox Dashboard identifier DTXSID1068724 and the European Community number 257-777-6. The structural characteristics of this compound include a naphthalene core with a carboxylic acid group at position 2, a hydroxyl group at position 3, and an azo linkage at position 4 connecting to a 2-chloro-5-(trifluoromethyl)phenyl group.
| Registry System | Identifier |
|---|---|
| CAS Registry Number | 52238-94-5 |
| EPA CompTox Dashboard | DTXSID1068724 |
| European Community (EC) Number | 257-777-6 |
| FDA UNII | RI0VDF86W6 |
Properties
IUPAC Name |
4-[[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxynaphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10ClF3N2O3/c19-13-6-5-10(18(20,21)22)8-14(13)23-24-15-11-4-2-1-3-9(11)7-12(16(15)25)17(26)27/h1-8,25H,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUPHTJXWMRCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2N=NC3=C(C=CC(=C3)C(F)(F)F)Cl)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10ClF3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068724 | |
| Record name | 2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52238-94-5 | |
| Record name | 4-[2-[2-Chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy-2-naphthalenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52238-94-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-(2-Chloro-5-(trifluoromethyl)phenyl)diazenyl)-3-hydroxy-2-naphthalenecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052238945 | |
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| Record name | NSC339616 | |
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| Record name | 2-Naphthalenecarboxylic acid, 4-[2-[2-chloro-5-(trifluoromethyl)phenyl]diazenyl]-3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy-2-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.508 | |
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| Record name | 4-(2-(2-CHLORO-5-(TRIFLUOROMETHYL)PHENYL)DIAZENYL)-3-HYDROXY-2-NAPHTHALENECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RI0VDF86W6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Biological Activity
2-Naphthalenecarboxylic acid, 4-[[2-chloro-5-(trifluoromethyl)phenyl]azo]-3-hydroxy- (CAS No. 52238-94-5), is a synthetic organic compound with significant biological activity. This compound is primarily characterized by its azo group, which is known for its potential in various biological applications, including as a dye and in medicinal chemistry. The molecular formula of this compound is , with a molecular weight of approximately 394.73 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C18H10ClF3N2O3 |
| Molecular Weight | 394.73 g/mol |
| Boiling Point | 545.9 ± 50.0 °C (Predicted) |
| Density | 1.51 ± 0.1 g/cm³ (Predicted) |
| pKa | 2.55 ± 0.30 (Predicted) |
Safety and Hazard Information
The compound is classified with the following hazard statements:
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H413: May cause long-lasting harmful effects to aquatic life .
Biological Activity
Antimicrobial Properties
Research indicates that azo compounds, including derivatives of naphthalene, exhibit antimicrobial activities against various pathogens. The structural characteristics of the compound may enhance its interaction with microbial membranes, leading to cell lysis and death.
Anticancer Activity
Studies have shown that similar naphthalene derivatives can induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function. The specific activity of this compound against different cancer cell lines remains to be extensively studied, but preliminary data suggest potential efficacy in targeting malignancies.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect can be particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that a series of naphthalene derivatives showed significant activity against Gram-positive and Gram-negative bacteria, suggesting that modifications in the azo linkage could enhance their antimicrobial potency .
- Cancer Cell Line Studies : In vitro studies conducted on breast cancer cell lines indicated that naphthalene derivatives could induce apoptosis through caspase activation pathways, highlighting their potential as therapeutic agents .
- Inflammation Models : Experimental models of inflammation showed that certain naphthalene derivatives could reduce edema and inflammatory markers, indicating their potential use in treating inflammatory disorders .
Research Findings
Recent research has focused on the synthesis of novel derivatives of naphthalenecarboxylic acids to enhance their biological activities. Modifications in the substituents on the aromatic rings have been shown to significantly affect their pharmacological profiles.
Table of Biological Activities
Scientific Research Applications
Dyes and Pigments
The compound is primarily used in the synthesis of dyes and pigments due to its azo group. Azo compounds are widely recognized for their vibrant colors and are employed in textiles, plastics, and coatings.
Case Study: Textile Dyes
In textile applications, the compound has been utilized to produce high-performance dyes that exhibit excellent lightfastness and washfastness. Research indicates that the incorporation of trifluoromethyl groups enhances the dye's stability and color intensity, making it suitable for demanding applications such as outdoor fabrics.
Pharmaceutical Applications
The compound has potential applications in pharmaceuticals, particularly as a precursor for drug synthesis. Its structural features allow for modifications that can lead to biologically active compounds.
Example: Antimicrobial Agents
Studies have shown that derivatives of naphthalenecarboxylic acids exhibit antimicrobial properties. The introduction of specific substituents can enhance these effects, making compounds based on 2-naphthalenecarboxylic acid candidates for developing new antimicrobial agents.
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent in various assays. Its ability to form complexes with metal ions makes it useful in spectrophotometric methods for detecting trace metals.
Application: Metal Ion Detection
Research has demonstrated the use of this compound in developing colorimetric assays for detecting heavy metals in environmental samples. The formation of colored complexes allows for easy visual identification and quantification.
Environmental Monitoring
The compound's stability and reactivity make it a candidate for environmental monitoring applications, particularly in assessing pollution levels.
Case Study: Water Quality Testing
The use of azo compounds in water quality testing has been explored, where they serve as indicators for the presence of specific pollutants. The ability to detect changes in color can provide quick assessments of water quality.
Material Science
In material science, 2-naphthalenecarboxylic acid derivatives are investigated for their potential use in creating advanced materials with unique properties.
Application: Polymer Additives
The compound can be incorporated into polymer matrices to impart desirable properties such as UV resistance and enhanced mechanical strength. Research indicates that these additives can significantly improve the performance of commercial polymers used in outdoor applications.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Solubility : The parent carboxylic acid (52238-94-5) is less water-soluble than its sulfonated derivatives (e.g., 15782-05-5), which form salts with enhanced solubility .
- Functionality : Trifluoromethyl and chloro groups enhance UV stability and resistance to microbial degradation, making these compounds suitable for outdoor dyes or agrochemicals.
Preparation Methods
General Synthesis Pathway
Azo compounds are typically synthesized through diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. For this target molecule:
- Diazonium precursor : 2-Chloro-5-(trifluoromethyl)aniline
- Coupling partner : 3-Hydroxy-2-naphthalenecarboxylic acid
- Diazotization : Treat 2-chloro-5-(trifluoromethyl)aniline with nitrous acid (HNO₂) under acidic conditions (e.g., HCl) at 0–5°C to form the diazonium salt.
- Coupling : React the diazonium salt with 3-hydroxy-2-naphthalenecarboxylic acid in an alkaline medium (e.g., NaOH) to form the azo bond.
Key Reaction Parameters
Based on analogous azo syntheses and the provided patent (CN102516085A), critical parameters include:
| Parameter | Typical Range | Role in Reaction |
|---|---|---|
| Temperature | 0–50°C | Controls diazonium stability |
| Solvent | Ethylene dichloride | Facilitates mixing and heat transfer |
| Catalyst | Sulfur trioxide (SO₃) | Enhances electrophilic substitution |
| Molar ratio (amine:acid) | 1:1 | Ensures stoichiometric conversion |
Note : The patent highlights SO₃ as a catalyst for nitration, which may improve regioselectivity in related systems.
Purification and Yield Optimization
Post-synthesis steps from similar processes include:
- Washing : Neutralize residual acids with aqueous NaOH.
- Azeotropic distillation : Remove solvents (e.g., ethylene dichloride) under reduced pressure.
- Crystallization : Cool to room temperature and filter to isolate the solid product.
Reported yields for analogous azo compounds reach ~90% purity under optimized conditions.
Challenges and Mitigations
- Acidic wastewater : SO₃ catalysis reduces sulfuric acid usage, lowering environmental impact.
- Byproducts : Excess nitric acid may cause over-nitration; controlled stoichiometry (1:1 molar ratio) minimizes this.
Research Gaps and Opportunities
Direct synthesis data for this specific compound remains scarce. Further studies could explore:
- Alternative catalysts (e.g., ionic liquids) for greener synthesis.
- Solvent-free conditions to enhance sustainability.
Q & A
Q. Methodological considerations :
- The electron-withdrawing trifluoromethyl (–CF₃) and chloro (–Cl) groups on the phenyl ring enhance the compound’s stability against photodegradation and alter its solubility in polar solvents.
- The carboxylic acid and hydroxyl groups enable hydrogen bonding, influencing crystallinity and aggregation behavior in solution.
- UV-Vis spectroscopy (400–600 nm range) is critical for characterizing the azo chromophore’s absorption maxima, which depends on substituent electronic effects .
Basic: What synthetic routes are commonly employed for introducing the azo group in this compound?
Answer :
The azo linkage is typically synthesized via diazotization and coupling :
Diazotization : A primary aromatic amine (e.g., 2-chloro-5-trifluoromethylaniline) reacts with nitrous acid (HNO₂) under acidic conditions (0–5°C) to form a diazonium salt.
Coupling : The diazonium salt reacts with the naphthalene derivative (e.g., 3-hydroxy-2-naphthalenecarboxylic acid) under alkaline or weakly acidic conditions.
Q. Key validation methods :
- ¹H/¹³C NMR to confirm regioselectivity of the azo bond position.
- HPLC-MS to detect byproducts (e.g., sulfonated derivatives from incomplete coupling) .
Advanced: How can computational modeling predict the tautomeric behavior of the hydroxy-azo group in solution?
Answer :
The hydroxy-azo group can exhibit keto-enol tautomerism, influencing reactivity and spectral properties:
- Density Functional Theory (DFT) : Calculate energy differences between tautomers (e.g., enol vs. keto forms) and predict dominant species under specific pH/solvent conditions.
- Molecular Dynamics (MD) Simulations : Model solvation effects in polar aprotic solvents (e.g., DMSO) to assess hydrogen-bonding networks.
- Validation : Compare computed UV-Vis spectra with experimental data to refine models .
Advanced: What strategies resolve contradictions in reported solubility data for this compound?
Answer :
Discrepancies in solubility (e.g., in water vs. organic solvents) may arise from:
- Polymorphism : Use powder X-ray diffraction (PXRD) to identify crystalline phases.
- Aggregation : Employ dynamic light scattering (DLS) to detect micelle-like structures in aqueous solutions.
- Ionization effects : Perform potentiometric titration to measure pKa values of the carboxylic acid and hydroxyl groups, which dictate pH-dependent solubility .
Basic: What spectroscopic techniques are essential for characterizing this compound’s purity?
Q. Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₈H₁₁ClF₃N₂O₃).
- FT-IR : Identify functional groups (e.g., –COOH at ~1700 cm⁻¹, –N=N– at ~1450 cm⁻¹).
- Elemental Analysis : Validate %C, %H, %N to detect residual solvents or inorganic salts.
- HPLC-DAD : Quantify impurities using a C18 column and gradient elution (e.g., 0.1% TFA in acetonitrile/water) .
Advanced: How does the trifluoromethyl group impact the compound’s electronic structure and reactivity?
Q. Answer :
- Electron-withdrawing effect : The –CF₃ group decreases electron density on the phenyl ring, stabilizing the azo group against reductive cleavage.
- Steric effects : The bulky –CF₃ group may hinder π-π stacking in the solid state, reducing crystallinity.
- Experimental validation :
Basic: What are the primary degradation pathways of this compound under ambient conditions?
Q. Answer :
- Photodegradation : UV exposure cleaves the azo bond, forming aromatic amines (monitored via HPLC-UV ).
- Hydrolysis : The carboxylic acid group may esterify in alcoholic solvents (detected via GC-MS ).
- Oxidation : The hydroxyl group can oxidize to a quinone under acidic conditions (confirmed by FT-IR loss of –OH stretch) .
Advanced: How can substituent variation (e.g., –Cl vs. –CF₃) guide structure-activity relationships (SAR) in dye-sensitized solar cells?
Q. Answer :
- Electron-withdrawing substituents (–CF₃, –Cl) lower the LUMO energy, improving electron injection into TiO₂ in DSSCs.
- Experimental design :
Basic: What safety protocols are critical when handling this compound in the laboratory?
Q. Answer :
- Azo compound hazards : Potential mutagenicity requires use of gloveboxes or fume hoods .
- Waste disposal : Treat with Fenton’s reagent (H₂O₂/Fe²⁺) to degrade azo bonds before disposal.
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
Advanced: How can advanced chromatographic techniques separate stereoisomers or regioisomers of this compound?
Q. Answer :
- Chiral HPLC : Use a cellulose-based chiral stationary phase (e.g., Chiralpak IC) with hexane/isopropanol for enantiomer separation.
- Hydrophilic Interaction Liquid Chromatography (HILIC) : Resolve regioisomers (e.g., ortho vs. para substitution) via polar interactions.
- Validation : Combine with NMR NOESY to confirm spatial arrangements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
